

A Comprehensive Technical Guide to the Physical Properties of Methyl 4-bromobenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 4-bromobenzoate**

Cat. No.: **B139916**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the key physical properties of **Methyl 4-bromobenzoate**, a compound of significant interest in organic synthesis and pharmaceutical development. The information is presented to support laboratory research and drug development professionals in their work with this versatile chemical intermediate.

Core Physical and Chemical Properties

Methyl 4-bromobenzoate is a para-substituted aryl bromide. It presents as a white to off-white or pale gray crystalline powder or crystals.^{[1][2]} The key physical and chemical identification properties are summarized in the table below for quick reference.

Table 1: Physical and Chemical Properties of Methyl 4-bromobenzoate

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO ₂	[3][4][5]
Molecular Weight	215.04 g/mol	[3][6][7]
CAS Number	619-42-1	[3][4]
Appearance	White to cream to pale gray crystals or crystalline powder	[1]
Melting Point	77-81 °C	[8][9]
Boiling Point	~252.95 °C (rough estimate) to 262.2 °C at 760 mmHg	[5][8]
Density	1.689 g/cm ³	[8]
Refractive Index	~1.550	[5]
Vapor Pressure	0.0111 mmHg at 25°C	[8][10]
Flash Point	112.4 °C	[5][8]
Solubility	Insoluble in water.[4][8] Slightly soluble in chloroform and methanol.[10] Soluble in ether and alcohol.[11]	[4][8][10][11]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standard laboratory protocols for measuring the key physical properties of solid organic compounds like **Methyl 4-bromobenzoate**.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid, while impurities tend to depress and

broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

- Sample Preparation: A small amount of finely powdered, dry **Methyl 4-bromobenzoate** is placed in a capillary tube, which is then sealed at one end.[\[8\]](#) The sample is compacted to the bottom of the tube.[\[3\]](#)
- Apparatus Setup: The capillary tube is inserted into the heating block of the melting point apparatus alongside a thermometer.
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.[\[12\]](#)
- Purity Confirmation: For purity assessment, a mixed melting point determination can be performed. The unknown sample is mixed with a known pure sample. If there is no depression in the melting point, the unknown sample is likely pure.[\[3\]](#)

Boiling Point Determination

While **Methyl 4-bromobenzoate** is a solid at room temperature, its boiling point is a key characteristic. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a substance.

Methodology: Thiele Tube Method

- Sample Preparation: A small amount of **Methyl 4-bromobenzoate** is placed in a small test tube (e.g., a fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
- Apparatus Setup: The test tube is attached to a thermometer with a rubber band or thread. The assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g.,

mineral oil or silicone oil), ensuring the sample is below the oil level.[13]

- Heating: The side arm of the Thiele tube is gently heated.[13] This design promotes convection currents that ensure uniform heating of the oil bath.
- Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
- Measurement: The temperature is carefully monitored as the apparatus cools. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[10]

Solubility Testing

Understanding the solubility of a compound in various solvents is fundamental for purification (recrystallization), extraction, and formulation development. The general principle of "like dissolves like" is a useful guide, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology: Qualitative Solubility Analysis

- Sample Preparation: A small, measured amount of **Methyl 4-bromobenzoate** (e.g., 25 mg) is placed in a series of small test tubes.
- Solvent Addition: A measured volume of a specific solvent (e.g., 0.75 mL) is added to each test tube in portions.[2] A range of solvents with varying polarities should be tested, including water, ethanol, methanol, chloroform, and a nonpolar solvent like hexane.
- Observation: After each addition of solvent, the test tube is vigorously shaken.[2] The solubility is observed and recorded. Observations can be categorized as:
 - Soluble: The entire solid dissolves.
 - Slightly Soluble: A portion of the solid dissolves.
 - Insoluble: The solid does not appear to dissolve.

- Temperature Effects: The effect of temperature on solubility can also be investigated by gently heating the test tubes of insoluble or slightly soluble samples.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a solid organic compound like **Methyl 4-bromobenzoate**.

Figure 1: Generalized Experimental Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Figure 1: Generalized Experimental Workflow for Physical Property Determination

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. youtube.com [youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. westlab.com [westlab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. davjalandhar.com [davjalandhar.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.ws [chem.ws]
- 12. byjus.com [byjus.com]
- 13. vijaynazare.weebly.com [vijaynazare.weebly.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Methyl 4-bromobenzoate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139916#what-are-the-physical-properties-of-methyl-4-bromobenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com